2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride is an organic compound with the molecular formula C15H19NO2·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-(benzyloxy)benzaldehyde and nitroethane.
Formation of Nitro Alcohol: The first step involves the condensation of 3-(benzyloxy)benzaldehyde with nitroethane in the presence of a base like sodium ethoxide to form 2-nitro-1-[3-(benzyloxy)phenyl]propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Products include benzaldehyde derivatives.
Reduction: Products include fully reduced amines.
Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on biological pathways and its interaction with enzymes and receptors.
Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-1-[3-(methoxy)phenyl]propan-1-ol hydrochloride
- 2-amino-1-[3-(ethoxy)phenyl]propan-1-ol hydrochloride
- 2-amino-1-[3-(phenoxy)phenyl]propan-1-ol hydrochloride
Uniqueness
Compared to similar compounds, 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride is unique due to the presence of the benzyloxy group, which can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties. This makes it particularly useful in the design of drugs with specific target profiles.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride involves the reaction of 3-(benzyloxy)benzaldehyde with nitromethane to form 3-(benzyloxy)-β-nitrostyrene, which is then reduced to 3-(benzyloxy)phenethylamine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-(benzyloxy)benzaldehyde", "Nitromethane", "Sodium borohydride", "Acetic acid", "3-(benzyloxy)phenethylamine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "3-(benzyloxy)benzaldehyde + Nitromethane + Sodium borohydride + Acetic acid → 3-(benzyloxy)-β-nitrostyrene", "3-(benzyloxy)-β-nitrostyrene + Hydrogen gas + Palladium on carbon → 3-(benzyloxy)phenethylamine", "3-(benzyloxy)phenethylamine + Formaldehyde + Ammonium chloride → 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol", "2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol + Hydrochloric acid → 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride" ] } | |
CAS-Nummer |
1940-75-6 |
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13;/h2-10,12,16,18H,11,17H2,1H3;1H |
InChI-Schlüssel |
XNONJBXCUVFPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N.Cl |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.